molecular formula C19H23ClN2O2 B10856978 HDAC10-IN-2 (hydrochloride)

HDAC10-IN-2 (hydrochloride)

Cat. No.: B10856978
M. Wt: 346.8 g/mol
InChI Key: DZIBQQUCYKFHSE-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HDAC10-IN-2 (hydrochloride) is a potent and selective inhibitor of histone deacetylase 10 (HDAC10). Histone deacetylase 10 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby influencing chromatin structure and gene transcription. HDAC10-IN-2 (hydrochloride) has shown significant potential in modulating autophagy in aggressive acute myeloid leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HDAC10-IN-2 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation, cyclization, and purification steps .

Industrial Production Methods: Industrial production of HDAC10-IN-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and solvent extraction are commonly employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: HDAC10-IN-2 (hydrochloride) primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

HDAC10-IN-2 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

HDAC10-IN-2 (hydrochloride) exerts its effects by selectively inhibiting histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound modulates autophagy in aggressive acute myeloid leukemia cells by targeting specific molecular pathways and signaling cascades .

Comparison with Similar Compounds

    HDAC6 Inhibitors: Similar to HDAC10 inhibitors, HDAC6 inhibitors also target histone deacetylases but have different selectivity and potency profiles.

    Vorinostat: A well-known histone deacetylase inhibitor with broader activity across multiple HDAC isoforms.

Uniqueness of HDAC10-IN-2 (Hydrochloride): HDAC10-IN-2 (hydrochloride) is unique due to its high selectivity and potency for histone deacetylase 10. This selectivity allows for targeted modulation of specific cellular processes, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17;/h1-9,15,23H,10-14H2,(H,20,22);1H/b9-8+;

InChI Key

DZIBQQUCYKFHSE-HRNDJLQDSA-N

Isomeric SMILES

C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.